Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate
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Overview
Description
Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate is an organic compound with the molecular formula C15H12ClNO5 It is a derivative of benzoate, characterized by the presence of a chlorinated nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid with 2-chloro-4-nitrophenol in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and to minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the nitrophenoxy group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide under reflux conditions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the hydrolysis of the ester group.
Substituted Phenoxy Compounds: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. Additionally, the ester group allows for the compound to be hydrolyzed in vivo, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-nitrobenzoate: Similar structure but lacks the phenoxy group.
Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate: Similar structure with a different substitution pattern on the benzoate ring.
Uniqueness
Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate is unique due to the specific positioning of the nitrophenoxy group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-15(18)11-4-2-3-10(7-11)9-22-14-6-5-12(17(19)20)8-13(14)16/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCXQSCSIYCLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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